molecular formula C20H23N7 B2921987 N,N-Bis(1H-1,2,3-benzotriazol-1-ylmethyl)cyclohexanamine CAS No. 79202-96-3

N,N-Bis(1H-1,2,3-benzotriazol-1-ylmethyl)cyclohexanamine

Cat. No.: B2921987
CAS No.: 79202-96-3
M. Wt: 361.453
InChI Key: OAJLFCMZFUYAIO-UHFFFAOYSA-N
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Description

“N,N-Bis(1H-1,2,3-benzotriazol-1-ylmethyl)cyclohexanamine” is a compound that contains the benzotriazole moiety . Benzotriazole is recognized as a versatile and useful synthesis protocol, as it can easily be introduced into a molecule by a variety of reactions, activates it toward numerous transformations, is sufficiently stable during the course of reactions, and can easily be removed at the end of the reaction sequence .


Synthesis Analysis

Benzotriazole methodology has grown from an obscure level to very high popularity . It offers many well-known versatile synthetic tools in organic synthesis . Benzotriazole is inexpensive, non-toxic, highly stable, and easy to introduce into molecules through a variety of reactions . It activates molecules toward numerous transformations, remains sufficiently stable during the course of the reactions, and finally can be removed easily at the end of the reaction sequence .


Chemical Reactions Analysis

The benzotriazole moiety in the molecule acts as an enabling group conveying its unique electronic, steric, and stereoelectronic properties to the surroundings . Four major properties of the benzotriazole fragment interplay and are responsible for the synthetic versatility of its derivatives: (1) excellent leaving group ability, (2) electron-donating or electron-withdrawing character, (3) stabilization of α-negative charges, and (4) stabilization of radicals .

Properties

IUPAC Name

N,N-bis(benzotriazol-1-ylmethyl)cyclohexanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N7/c1-2-8-16(9-3-1)25(14-26-19-12-6-4-10-17(19)21-23-26)15-27-20-13-7-5-11-18(20)22-24-27/h4-7,10-13,16H,1-3,8-9,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAJLFCMZFUYAIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N(CN2C3=CC=CC=C3N=N2)CN4C5=CC=CC=C5N=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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